molecular formula C20H23N3O6S B4072101 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B4072101
M. Wt: 433.5 g/mol
InChI Key: VMGFYSIRYRYHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a phenoxy group, a cyclohexylsulfamoyl group, and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(cyclohexylsulfamoyl)phenol with 2-bromo-N-(3-nitrophenyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or nitrophenyl derivatives.

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-ethoxyphenyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-phenoxyphenyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-fluorophenyl)acetamide

Uniqueness

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c24-20(21-16-7-4-8-17(13-16)23(25)26)14-29-18-9-11-19(12-10-18)30(27,28)22-15-5-2-1-3-6-15/h4,7-13,15,22H,1-3,5-6,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGFYSIRYRYHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 6
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.